N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(4-methylphenyl)acetamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(4-methylphenyl)acetamide is a complex organic compound that features a benzo[d]thiazole moiety, a thiophene ring, and a p-tolyl group
Mechanism of Action
Target of Action
Similar compounds with a benzothiazole nucleus have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Mode of Action
For instance, some benzothiazole derivatives act as inhibitors of tyrosine kinase receptors (TKR), which are overexpressed in a number of cancers .
Biochemical Pathways
Benzothiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
An admet calculation showed a favorable pharmacokinetic profile for synthesized compounds similar to the one .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(4-methylphenyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzo[d]thiazole ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the thiophene ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Attachment of the p-tolyl group: This step often involves a Friedel-Crafts acylation reaction where the p-tolyl group is introduced to the acetamide backbone.
Final assembly: The final product is obtained by coupling the intermediate compounds under suitable conditions, often involving the use of catalysts and specific solvents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(4-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of anti-cancer, anti-inflammatory, and antimicrobial drugs.
Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.
Biology: Research investigates its interactions with biological macromolecules, including proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Industry: It is used as an intermediate in the synthesis of more complex molecules and materials.
Comparison with Similar Compounds
Similar Compounds
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(phenyl)acetamide: Similar structure but with a phenyl group instead of a p-tolyl group.
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(m-tolyl)acetamide: Similar structure but with a meta-tolyl group instead of a para-tolyl group.
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(o-tolyl)acetamide: Similar structure but with an ortho-tolyl group instead of a para-tolyl group.
Uniqueness
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(4-methylphenyl)acetamide is unique due to the specific arrangement of its functional groups, which imparts distinct electronic and steric properties. These properties can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS2/c1-13-6-8-14(9-7-13)12-18(23)22-19-15(10-11-24-19)20-21-16-4-2-3-5-17(16)25-20/h2-11H,12H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEMMJCJQUBFPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=C(C=CS2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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